BENGH@ Methodological & Application

Check Availability & Pricing

Technical Guide: tert-Butyl D-Methioninate
Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |
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hydrochloride
CAS No.: 1356447-69-2
Cat. No.: B592766
. J

Abstract

This application note details the physicochemical properties, synthesis, and strategic utilization
of tert-Butyl D-methioninate hydrochloride (H-D-Met-OtBu-HCI) in the synthesis of
proteolytically stable peptidomimetics. Unlike its L-isomer, the D-configuration confers
resistance to enzymatic degradation, while the tert-butyl ester provides acid-labile C-terminal
protection orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) groups. This guide
addresses the critical challenges of working with methionine—specifically the prevention of S-
alkylation and oxidation during acidolytic deprotection—providing validated protocols for
synthesis and cleavage.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

tert-Butyl D-methioninate hydrochloride is the hydrochloride salt of the tert-butyl ester of D-
methionine. It serves as a crucial intermediate for introducing D-Met residues at the C-terminus
of peptides or into small molecule drug candidates.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b592766?utm_src=pdf-interest
https://www.benchchem.com/product/b592766?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10157837/
https://www.benchchem.com/product/b592766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Data

tert-Butyl (2R)-2-amino-4-

(methylsulfanyl)butanoate hydrochloride

Chemical Name

1356447-69-2 (D-isomer HCI) / 91183-71-0 (L-

CAS Number )
isomer analog)
Molecular Formula CoH1oNO2S[1][2][3][4][5][6][7] - HCI
Molecular Weight 241.78 g/mol
Melting Point 144-152 °C (Decomposes)
N Soluble in water, methanol, ethanol, DMF,
Solubility
DMSO.
Chirality D-Enantiomer (R-configuration)
Storage 2-8 °C, Desiccated. Hygroscopic.

Strategic Utility in Drug Design
Orthogonal Protection Strategy

The tert-butyl ester group is stable to base, allowing for the removal of N-terminal Fmoc groups
(using piperidine) without affecting the C-terminus. This makes H-D-Met-OtBu ideal for Solution
Phase Peptide Synthesis or as a starting unit for convergent synthesis.

The D-Isomer Advantage

Incorporating D-Methionine into peptide sequences significantly alters the pharmacokinetic
profile:

o Proteolytic Stability: Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-
stereocenters. D-Met residues act as "gatekeepers," blocking cleavage and extending
plasma half-life.

o Conformational Bias: D-amino acids induce specific turn structures (e.g., B-turns) in peptide
backbones, potentially locking the molecule into a bioactive conformation.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10157837/
https://www.sigmaaldrich.com/SG/en/product/chemimpexinternationalinc/ch6h9a56c670?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-L-methioninate
https://collagensei.com/l-methionine-vs-dl-methionine/
https://www.researchgate.net/publication/244229537_A_Mild_and_Selective_Method_for_the_Cleavage_of_tert-Butyl_Esters
https://espace.library.uq.edu.au/view/UQ:241939
https://www.chemunique.co.za/amino-acids/the-superiority-of-l-methionine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualization: Orthogonal Protection Logic

The following diagram illustrates the chemical compatibility of the tert-butyl group during
standard peptide elongation cycles.
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Figure 1: The tert-butyl ester remains stable during basic Fmoc deprotection steps, allowing
iterative peptide growth. It is cleaved only during the final acidic global deprotection.

Protocol: Synthesis of tert-Butyl D-Methioninate HCI

While commercially available, high-purity synthesis in-house ensures the removal of trace S-
oxidized impurities. The Perchloric Acid / tert-Butyl Acetate method is preferred over
isobutylene gas for safety and ease of handling in standard laboratories.

Materials

o D-Methionine (High purity, >99%)
« tert-Butyl Acetate (Reagent grade)
e Perchloric Acid (70%, Aqueous) [Caution: Strong Oxidizer/Explosive risk]

o Ethyl Acetate / Diethyl Ether / HCI gas (or 4M HCI in Dioxane)

Step-by-Step Methodology

e Suspension: In a round-bottom flask, suspend D-Methionine (10 mmol) in tert-butyl acetate
(150 mL).

o Catalysis: Add Perchloric acid (11 mmol, 1.1 eq) dropwise at 0 °C.
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e Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir vigorously for
18-24 hours. A clear solution indicates the formation of the ester.

e Quenching: Cool to 0 °C. Carefully extract the mixture with 0.5 M NaOH (cold) or saturated
NaHCOs to remove excess acid and unreacted amino acid. The product (free base) resides
in the organic (tert-butyl acetate) layer.

e Salt Formation:

[e]

Dry the organic layer over MgSOa and filter.

Cool the filtrate to 0 °C.

o

[¢]

Slowly bubble dry HCI gas through the solution OR add 4M HCI in Dioxane (1.2 eq)
dropwise.

[¢]

White precipitate of H-D-Met-OtBu-HCI will form immediately.
« |solation: Filter the solid, wash with cold diethyl ether, and dry under vacuum over P20s.
Yield Expectation: 75-85%.

Critical Handling: Deprotection & Scavenging[4]

The most critical aspect of using Methionine derivatives is the Final Cleavage. When removing
the tert-butyl group with Trifluoroacetic Acid (TFA), the tert-butyl cation (

) is generated. Without intervention, this electrophile attacks the nucleophilic sulfur of the
methionine thioether, causing S-tert-butylation (irreversible). Additionally, the sulfur is prone to
oxidation to sulfoxide (Met(O)).[1][8]

Validated Scavenger Cocktails

Standard Protocol (Reagent K/H variant): Use this for general peptides containing D-Met.
e TFA: 82.5%

e Phenol: 5%[9]
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e Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)
o Water: 5%
o EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met protection)

Advanced Protocol (Oxidation-Free): Based on recent literature (e.g., ACS Omega 2023), this
cocktail eradicates oxidation and minimizes alkylation.

TFA: 85%][1]

Thioanisole: 5%

TMSCI (Trimethylsilyl chloride): 5%

Dimethyl sulfide (Me2S): 5%][10]

Triphenylphosphine (PPhs): 1 mg/mL (Reduces any formed sulfoxides in situ)[1]

Protocol: Cleavage Procedure

o Preparation: Place the peptidyl-resin or protected peptide in a reaction vessel.

Cocktail Addition: Add the chosen Scavenger Cocktail (10-15 mL per gram of resin).

Reaction: Shake at room temperature for 2—3 hours under Nitrogen atmosphere.

o Note: Nitrogen is vital to prevent atmospheric oxygen from oxidizing the Met sulfur.

Precipitation: Filter the resin. Drop the filtrate into ice-cold Diethyl Ether (10x volume).

Recovery: Centrifuge the precipitate (3000 rpm, 5 min). Decant ether. Repeat wash 2x.

Visualization: The Scavenger Mechanism

This diagram explains why the cocktail is necessary.
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Figure 2: Competition kinetics. Scavengers (EDT/Thioanisole) must be present in high molar
excess to intercept the reactive t-butyl cation before it alkylates the Methionine sulfur.

Troubleshooting Guide
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Issue

Observation
(HPLCIMS)

Root Cause

Corrective Action

Met-Oxidation

Mass shift +16 Da
(M+16)

Exposure to air during
cleavage or peroxides

in ether.

Use Advanced
Protocol
(TMSCI/PPhs). Ensure
Diethyl Ether is
peroxide-free (test
with KI strips).

S-Alkylation

Mass shift +56 Da
(M+56)

Insufficient scavenger

capacity.

Increase EDT
concentration to 5%.
Ensure cleavage time
does not exceed 4

hours.

Incomplete Cleavage

Mass shift +56 Da

(tBu ester intact)

Steric hindrance

around D-Met.

Extend cleavage time
to 3-4 hours.

Racemization

Split peaks in HPLC

High temperature
coupling or strong

base.

Use DIPEA/Collidine
(weaker bases). Keep
coupling temp < 40
°C. Use Oxyma/DIC

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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